molecular formula C30H48O2 B12297047 1beta-Hydroxylup-20(29)-en-3-one

1beta-Hydroxylup-20(29)-en-3-one

Cat. No.: B12297047
M. Wt: 440.7 g/mol
InChI Key: POKGESLRCWHPFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1beta-Hydroxylup-20(29)-en-3-one is a naturally occurring triterpenoid compound. Triterpenoids are a class of chemical compounds composed of three terpene units, which are often found in plants and have various biological activities. This compound is known for its potential therapeutic properties and is often studied for its pharmacological effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1beta-Hydroxylup-20(29)-en-3-one typically involves the extraction from natural sources such as the bark of certain plants. The compound can be isolated through a series of extraction and purification steps, including solvent extraction, chromatography, and crystallization. Specific synthetic routes may vary, but they generally involve the use of organic solvents and reagents to achieve the desired purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale extraction from plant materials followed by purification processes. Advanced techniques such as supercritical fluid extraction and high-performance liquid chromatography (HPLC) are often employed to ensure high purity and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions

1beta-Hydroxylup-20(29)-en-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, which may have distinct biological activities.

    Reduction: Reduction reactions can modify the functional groups of the compound, potentially altering its pharmacological properties.

    Substitution: Substitution reactions can introduce new functional groups into the molecule, enhancing its chemical diversity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures, pH levels, and solvent systems to optimize the yield and selectivity of the desired products.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These derivatives are often studied for their enhanced or altered biological activities compared to the parent compound.

Scientific Research Applications

1beta-Hydroxylup-20(29)-en-3-one has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a starting material for the synthesis of other triterpenoids and related compounds.

    Biology: It is studied for its effects on cellular processes and its potential as a bioactive molecule.

    Medicine: Research focuses on its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: The compound is used in the development of pharmaceuticals, nutraceuticals, and cosmetic products due to its bioactive properties.

Mechanism of Action

The mechanism of action of 1beta-Hydroxylup-20(29)-en-3-one involves its interaction with various molecular targets and pathways. The compound may exert its effects by modulating enzyme activity, influencing gene expression, and interacting with cellular receptors. These interactions can lead to changes in cellular processes such as inflammation, cell proliferation, and apoptosis, contributing to its therapeutic potential.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1beta-Hydroxylup-20(29)-en-3-one include other triterpenoids such as lupeol, beta amyrin, and oleanolic acid. These compounds share structural similarities and often exhibit comparable biological activities.

Uniqueness

This compound is unique due to its specific hydroxylation pattern and the presence of a ketone group. These structural features contribute to its distinct pharmacological properties and make it a valuable compound for scientific research and potential therapeutic applications.

Properties

IUPAC Name

11-hydroxy-3a,5a,5b,8,8,11a-hexamethyl-1-prop-1-en-2-yl-2,3,4,5,6,7,7a,10,11,11b,12,13,13a,13b-tetradecahydro-1H-cyclopenta[a]chrysen-9-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H48O2/c1-18(2)19-11-13-27(5)15-16-28(6)20(25(19)27)9-10-22-29(28,7)14-12-21-26(3,4)23(31)17-24(32)30(21,22)8/h19-22,24-25,32H,1,9-17H2,2-8H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POKGESLRCWHPFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C1CCC2(C1C3CCC4C(C3(CC2)C)(CCC5C4(C(CC(=O)C5(C)C)O)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H48O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.